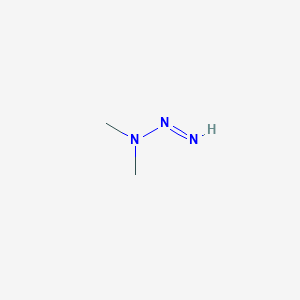

3,3-Dimethyltriaz-1-ene

Description

Historical Context of Triazenes in Chemical Research

The journey of triazene (B1217601) chemistry began in 1858 with the pioneering work of German organic chemist Johann Peter Griess. chempedia.infowikipedia.orgnih.gov Griess discovered that treating an aromatic amine with nitrous acid resulted in an unstable salt, which he named a diazonium salt. chempedia.infowikipedia.org This discovery of the diazotization reaction laid the groundwork for the synthesis of a new class of compounds, the triazenes, and by extension, the development of azo dyes. chempedia.infonih.gov While the initial synthesis of triazene compounds occurred in the early 1900s, their full potential in organic synthesis was not realized until much later. numberanalytics.com The evolution of triazene chemistry is intrinsically linked to the advancements in diazotization reactions and a deeper understanding of nitrogen-nitrogen bond formation. numberanalytics.com Over the past few decades, there has been a renewed interest in triazenes, driven by the development of new synthetic methods and the discovery of novel applications. numberanalytics.com

The Role of Triazenes as Versatile Chemical Building Blocks

Triazenes have established themselves as invaluable and multifaceted building blocks in the field of organic synthesis. numberanalytics.comnih.govrsc.org Their utility stems from their stability and their capacity to participate in a wide array of synthetic transformations. nih.gov Triazenes are synthesized from readily available starting materials, such as anilines or alkyl azides, making them easily accessible for various chemical applications. wiley.com

One of the key aspects of their versatility lies in their ability to act as a stable, protected form of diazonium salts. scispace.com This allows for the safe handling and storage of these otherwise reactive species. scispace.com The triazene group can be selectively decomposed under specific conditions to regenerate the diazonium salt, which can then be used in a variety of subsequent reactions. wikipedia.orgwiley.com This "catch-and-release" strategy has made triazenes particularly useful in complex synthetic sequences.

Triazenes are instrumental in a range of chemical reactions, including:

Cross-coupling reactions: They can be used to form carbon-carbon and carbon-heteroatom bonds. numberanalytics.comresearchgate.net

Cyclization and annulation reactions: These are crucial for the construction of complex ring systems found in many natural products and pharmaceutical drugs. numberanalytics.com

Functional group transformations: The triazene moiety can be converted into various other functional groups. numberanalytics.com

Furthermore, triazenes have found applications as linkers on solid supports for combinatorial chemistry, in the synthesis of polymers, and in the construction of novel heterocyclic systems. wiley.comresearchgate.net Their ability to be easily formed and then selectively cleaved has made them indispensable tools for chemists. wiley.com

Significance of the 3,3-Dimethyltriaz-1-ene Structural Motif in Advanced Chemical Synthesis

The this compound structural motif is of particular importance in advanced chemical synthesis due to its specific reactivity and applications. This moiety is a key component in a number of significant compounds and synthetic strategies.

A prominent example of its significance is its presence in the anticancer drug Dacarbazine (B1669748) . nih.govnih.gov Dacarbazine, which is used in the treatment of metastatic malignant melanoma and Hodgkin's lymphoma, contains a 3,3-dimethyltriaz-1-enyl group attached to an imidazole (B134444) carboxamide core. wikipedia.orgnih.govnih.gov

The this compound group serves several key roles in organic synthesis:

Protecting Group: It can function as a protecting group for sensitive secondary amines. wikipedia.org

Intermediate in Synthesis: It acts as an important intermediate in the synthesis of more complex organic molecules. evitachem.com

Methylating Agent: Under certain conditions, it can act as a source of a methyl group.

The reactivity of the this compound moiety is central to its utility. It can undergo various reactions, including oxidation, reduction, and substitution reactions, allowing for the modification of its properties. evitachem.com The presence of the nitrogen atoms allows for nucleophilic substitutions, which can be used to further functionalize the molecule. evitachem.com

Structure

3D Structure

Properties

CAS No. |

73105-85-8 |

|---|---|

Molecular Formula |

C2H7N3 |

Molecular Weight |

73.10 g/mol |

IUPAC Name |

N-diazenyl-N-methylmethanamine |

InChI |

InChI=1S/C2H7N3/c1-5(2)4-3/h3H,1-2H3 |

InChI Key |

KZEFZLRNGNWORL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=N |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyltriaz 1 Ene and Its Derivatives

General Principles of Triazene (B1217601) Synthesis

The foundational methods for creating the triazene backbone are versatile, allowing for the preparation of a wide array of substituted derivatives.

A prevalent and traditional method for synthesizing 1-aryl-3,3-dialkyltriazenes involves a two-step process initiated by the diazotization of an aromatic amine. epfl.chlippertt.ch In this reaction, a primary aromatic amine, such as a substituted aniline (B41778), is treated with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt. lippertt.chevitachem.comresearchgate.net This intermediate diazonium salt is generally unstable and is used immediately in the subsequent step. lippertt.chresearchgate.net

The freshly prepared diazonium salt solution is then coupled with a secondary amine, such as dimethylamine (B145610) or piperidine, in an alkaline buffer solution. lippertt.chevitachem.comnih.gov The reaction proceeds via the addition of the dialkylamine to the diazonium ion, leading to the formation of the stable triazene product, which often precipitates from the solution. lippertt.chnih.gov The temperature must be kept low throughout the coupling reaction to prevent the decomposition of the diazonium salt. lippertt.ch This method is highly adaptable for creating a library of triazenes by varying the aniline precursor and the secondary amine. epfl.chnih.gov

An alternative and powerful strategy for triazene synthesis involves the reaction of organic azides with organometallic reagents, such as Grignard (organomagnesium) or organolithium compounds. researchgate.netresearchgate.net This approach is particularly useful for preparing trisubstituted triazenes that may be difficult to access via the diazotization route. researchgate.netnih.gov The general mechanism involves the addition of the organometallic reagent to the terminal nitrogen of the organic azide (B81097). raineslab.com

One reported method describes a one-pot synthesis where Grignard reagents react with specific organic azides, like 1-azido-4-iodobutane (B3378850) or 4-azidobutyl-4-methylbenzenesulfonate, to regioselectively form triazenes through an intramolecular cyclization step. researchgate.netnih.gov This procedure has proven effective for synthesizing a diverse range of aryl, heteroaryl, vinyl, and alkyl triazenes. researchgate.netnih.gov While the use of highly reactive organometallic reagents can limit functional group tolerance, modified versions of this route have been developed to broaden its scope. researchgate.net

Table 1: Overview of General Triazene Synthesis Methods

| Method | Key Reactants | General Description | Key Features |

| Diazotization/Coupling | 1. Primary Aromatic Amine (Aniline) 2. Sodium Nitrite/Acid 3. Secondary Amine | An aniline is converted to a diazonium salt at low temperature, which is then immediately reacted with a secondary amine to form the triazene. lippertt.chevitachem.com | Well-established; suitable for aryl triazenes; requires controlled, low temperatures. epfl.chlippertt.ch |

| Organometallic/Azide Reaction | 1. Organic Azide 2. Grignard or Organolithium Reagent | An organometallic reagent adds across the N=N bond of an organic azide to form a triazenide intermediate, which is then trapped. researchgate.netresearchgate.net | Versatile for trisubstituted triazenes; can be a one-pot procedure; functional group tolerance can be a limitation. researchgate.netnih.gov |

Synthesis of 3,3-Dimethyltriaz-1-ene 2-Oxides and Analogues

The synthesis of N-oxidized triazene derivatives often starts from a stable salt precursor, which is then subjected to various alkylation and functionalization reactions to build more complex structures.

The sodium salt of 1-hydroxy-3,3-dimethyl-1-triazene 2-oxide serves as a key starting material for a variety of more complex triazene 2-oxide derivatives. This salt can be reacted with different electrophiles to introduce new functional groups. For instance, a method has been developed for the synthesis of triazeneoxidoacetic acid chloride by reacting the sodium salt with haloacetic acid esters. researchgate.net Similarly, this salt reacts with β- or γ-nitroxyalcohol chloromethyl ethers to yield 1-[(nitroxyalkoxy)methoxy]-3,3-dialkyl-1-triazene 2-oxides. researchgate.netresearchgate.net

Another application involves the reaction with chloroacetonitrile (B46850) to prepare 1-cyanomethyl derivatives. researchgate.netresearchgate.net These cyanomethyl compounds are themselves versatile intermediates that can be heated with sodium azide in DMF to produce 3,3-disubstituted 1-(tetrazol-5-ylmethoxy)triaz-1-ene 2-oxides. researchgate.netresearchgate.net

The this compound 2-oxide scaffold can undergo various functionalization reactions to create a diverse range of analogues. One key intermediate, 1-chloromethoxy-3,3-dimethyltriaz-1-ene 2-oxide, is particularly useful. It reacts with dinitropyrazoles to form 1-[(dinitro-1H-pyrazol-1-yl)methoxy)]-3,3-dimethyltriaz-1-ene 2-oxides. researchgate.netresearchgate.net

Further functionalization can be achieved on derivatives containing reactive groups. For example, 2-hydroxyethyl derivatives of 1,1'-[methylenebis(oxy)]bis(triaz-1-ene 2-oxides) can be halogenated to replace the hydroxy groups with halide atoms. iaea.orgbakhtiniada.ru These haloethyl derivatives can undergo further nucleophilic substitution; for instance, N-2-bromoethyl derivatives can be converted to their N-2-nitroxyethyl counterparts. osti.gov

Table 2: Examples of Functionalization Reactions of Triazene 2-Oxides

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 1-Hydroxy-3,3-dialkyl-1-triazene 2-oxide sodium salts | Chloroacetonitrile | 1-Cyanomethyl derivatives | researchgate.netresearchgate.net |

| 1-Cyanomethyl derivatives | Sodium azide, DMF | 1-(Tetrazol-5-ylmethoxy)triaz-1-ene 2-oxides | researchgate.net |

| 1-Chloromethoxy-3,3-dimethyltriaz-1-ene 2-oxide | Dinitropyrazoles | 1-[(Dinitro-1H-pyrazol-1-yl)methoxy)]-3,3-dimethyltriaz-1-ene 2-oxides | researchgate.netresearchgate.net |

| 1,1'-[Methylenebis(oxy)]bis[3-alkyl-3-(2-hydroxyethyl)triaz-1-ene 2-oxides] | Halogenating agents | 1,1'-[Methylenebis(oxy)]bis[3-alkyl-3-(2-haloethyl)triaz-1-ene 2-oxides] | iaea.orgbakhtiniada.ru |

| N-2-Bromoethyl derivatives of bis(triaz-1-ene 2-oxides) | Silver nitrate | N-2-Nitroxyethyl derivatives | osti.gov |

Synthetic procedures have been specifically developed for methylene-bis(1-oxy-3,3-dialkyl-1-triazene 2-oxides). researchgate.net One common method involves the reaction of salts of 1-hydroxy-3,3-dialkyl-1-triazene 2-oxides with a linking agent like dibromomethane. researchgate.netresearchgate.netresearchgate.net An alternative route involves the reaction of these same salts with 1-chloromethoxy-3,3-dialkyl-1-triazene 2-oxides. researchgate.netresearchgate.netresearchgate.net

Furthermore, the reaction of 3,3-disubstituted 1-chloromethoxy-1-triazene 2-oxides with tetramethylammonium (B1211777) hydroxide (B78521) also yields the corresponding [methylenebis(oxy)]bis(1-triazene 2-oxides). researchgate.netmathnet.ru These bis-triazene oxide structures can be further modified, for example, by introducing hydroxyethyl (B10761427) groups to create 3,3-bis(2-hydroxyethyl) and 3,3,3'-tris(2-hydroxyethyl) derivatives of 1,1'-[methylenebis(oxy)]bis(triaz-1-ene 2-oxides). bakhtiniada.rurcsi.science

Targeted Synthesis of Specific Derivatives Containing the this compound Moiety

The versatile reactivity of the this compound group allows for its incorporation into a wide array of molecular frameworks. This section explores the specific synthetic routes developed for several key derivatives.

Synthesis of 2-(3,3-Dimethyltriaz-1-en-1-yl)benzoic Acid and Related Compounds

2-(3,3-Dimethyltriaz-1-en-1-yl)benzoic acid is a valuable intermediate in organic synthesis, particularly as a precursor for generating arynes. ntu.edu.sg Its synthesis typically begins with the corresponding amino-substituted benzoic acid. The amino group is converted into a diazonium salt, which is then reacted with dimethylamine to furnish the desired triazene. This compound and its derivatives are noted for their role in cycloaddition reactions. ntu.edu.sg

| Starting Material | Key Reagents | Product | Reference |

| 2-Aminobenzoic acid | 1. NaNO2, HCl2. Dimethylamine | 2-(3,3-Dimethyltriaz-1-en-1-yl)benzoic acid | ntu.edu.sgcymitquimica.com |

| Substituted anilines | 1. NaNO2, HCl2. Dimethylamine | Various aryl triazenes | ntu.edu.sg |

Synthesis of Pyrazolo- and Pyrazole-Carboxylic Acid Derivatives Incorporating this compound

The synthesis of pyrazole (B372694) derivatives containing the this compound moiety often starts from a substituted pyrazole, such as a nitropyrazole carboxylic acid ester. clockss.org A common synthetic pathway involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent reaction with dimethylamine. clockss.org This method has been successfully employed to produce compounds like 4-(3,3-Dimethyltriaz-1-en-1-yl)-3-methyl-1H-pyrazol-5-carboxylic acid methyl ester. clockss.org These pyrazole derivatives are of interest for their potential biological activities. mdpi.com

A notable one-pot procedure has been developed for the synthesis of pyrazolotriazinones from a triazene carboxylate key intermediate. clockss.org This approach involves an amide coupling followed by an acid-mediated cyclization. clockss.org

| Starting Material | Key Steps | Product | Yield | Reference |

| 3-Methyl-4-nitro-1H-pyrazol-5-carboxylic acid methyl ester | 1. Hydrogenation (Pd/C)2. Diazotization (NaNO2, HCl)3. Reaction with dimethylamine | 4-(3,3-Dimethyltriaz-1-en-1-yl)-3-methyl-1H-pyrazol-5-carboxylic acid methyl ester | 48% | clockss.org |

| Triazene carboxylate | 1. Amide coupling (PyBOP)2. Acetic acid-induced cyclization | Pyrazolotriazinones | - | clockss.org |

Preparation of Triazene-Amonafide Derivatives

Novel triazene-amonafide derivatives have been designed and synthesized as potential antitumor agents. nih.govresearchgate.net The synthesis of these chimeric molecules involves linking a triazene moiety to the amonafide (B1665376) backbone. researchgate.net For instance, 2-(2-(diisopropylamino)ethyl)-5-(3,3-dimethyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione was synthesized as part of this effort. nih.gov The synthetic strategy often relies on the transformation of a diazonium salt at a key step in the synthetic sequence. researchgate.net

| Compound Name | Molecular Formula | Key Synthetic Feature | Reference |

| 2-(2-(diisopropylamino)ethyl)-5-(3,3-dimethyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | C25H31N5O2 | Attachment of a dimethyltriazene moiety to an amonafide derivative | nih.gov |

| 5-(3,3-diethyltriaz-1-en-1-yl)-2-(2-(diisopropylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | C27H35N5O2 | Attachment of a diethyltriazene moiety to an amonafide derivative | nih.gov |

Synthesis of Furanyl, Pyranyl, and Ribosyl Derivatives of 4-(3,3-Dimethyl-1-triazeno)imidazole-5-carboxamide

The synthesis of furanyl, pyranyl, and ribosyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide (Dacarbazine, DTIC) and its pyrazole analog (DTPC) has been explored to develop compounds with potential antileukemic activity. lookchem.comnih.govlookchem.com The general approach involves the reaction of the silylated heterocyclic base (DTIC or DTPC) with a suitable halo-sugar derivative. nih.govlookchem.com

For example, reacting silylated DTIC with 2-chlorotetrahydrofuran (B82840) yields a single tetrahydrofuran-2-yl derivative. nih.govlookchem.com Similarly, the reaction of silylated DTPC with 2-chlorotetrahydropyran produced two positional isomers of the tetrahydropyran-2-yl derivative. nih.govlookchem.com

| Heterocyclic Base | Reactant | Product Type | Reference |

| Silylated DTIC | 2-Chlorotetrahydrofuran | Tetrahydrofuran-2-yl derivative | nih.govlookchem.com |

| Silylated DTPC | 2-Chlorotetrahydropyran | Tetrahydropyran-2-yl derivatives (isomers) | nih.govlookchem.com |

| Silylated DTIC/DTPC | 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide | β-D-ribofuranosyl derivatives | lookchem.com |

Synthesis of 1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene

1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene is a reagent used in organic synthesis. The synthesis of this compound follows the general and well-established procedure for creating aryl triazenes. It begins with the diazotization of the corresponding aniline, 2-chloro-4-nitroaniline, using a nitrite source in an acidic medium. The resulting diazonium salt is then coupled with dimethylamine to yield the final triazene product.

| Starting Material | Key Reagents | Product | Reference |

| 2-Chloro-4-nitroaniline | 1. NaNO2, acid2. Dimethylamine | 1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene |

Reactivity and Reaction Mechanisms of 3,3 Dimethyltriaz 1 Ene Systems

Decomposition Pathways

The stability of the triazene (B1217601) group is highly dependent on its environment, readily undergoing decomposition when exposed to acid, light, or heat. These decomposition pathways are fundamental to its application in chemical synthesis and its biological activity.

Acid-Induced Decomposition of Aryltriazenes

The decomposition of aryltriazenes in the presence of acid is a well-established process that serves as a reliable method for generating diazonium ions in situ. ntu.edu.sg A kinetic study of the reaction between 3-alkyl-1-aryltriazenes and benzoic acids supports a mechanism where the rate-determining step involves a synchronous proton transfer and the departure of an alkyl cation. rsc.orgrsc.org This acid-catalyzed decomposition can proceed through competing heterolytic and homolytic pathways, paralleling the reactions of corresponding diazonium ions. researchgate.net

The general mechanism begins with the protonation of the triazene nitrogen atom (N3). This is followed by the cleavage of the N2-N3 bond, which releases a secondary amine (dimethylamine in the case of a 3,3-dimethyl-substituted triazene) and forms an arenediazonium ion. This highly reactive diazonium ion can then lose dinitrogen (N₂) to generate a highly reactive aryl cation or aryl radical, which can be trapped by various nucleophiles present in the reaction medium. researchgate.netsci-hub.st

For instance, 1-aryl-3,3-dialkyltriazenes have been shown to decompose in the presence of acids to form aryl radicals, which can then participate in subsequent reactions. researchgate.net This acid-promoted decomposition is also a key feature in the biological activity of certain triazene-containing compounds, which show a preference for reaction at acidic sites in DNA. nih.gov

Photochemical Decomposition of Triazenes (e.g., Dacarbazine)

Triazenes are known to be sensitive to light, and this photosensitivity can lead to their decomposition. researchgate.nettaylorandfrancis.com Dacarbazine (B1669748) (DTIC), an anticancer agent, serves as a prime example of this photochemical liability. When exposed to light, dacarbazine undergoes degradation, which can impact its efficacy. researchgate.nettaylorandfrancis.com

The photochemical decomposition of a drug can involve several processes, including photoionization, photodissociation, photoaddition, and photoisomerization. nih.gov For dacarbazine, exposure to UV light leads to the formation of degradation products, with 2-azahypoxanthine (B601068) being a notable example. researchgate.net The rate and extent of this photodegradation are influenced by factors such as the pH of the medium and the wavelength of the light. researchgate.net Studies have shown that changes in the UV-Vis absorbance spectra of dacarbazine upon irradiation are indicative of its conversion to photo-products. researchgate.net Due to this instability, dacarbazine solutions must be protected from light during storage and administration to maintain their chemical integrity. taylorandfrancis.combccancer.bc.ca

Thermal Decomposition of 3,3-Dimethyltriaz-1-ene 2-Oxides

Thermal decomposition is a reaction where a single compound breaks down into two or more simpler substances upon heating. askfilo.comdoubtnut.com While specific research on the thermal decomposition of this compound 2-oxides is specialized, the synthesis and reactivity of related triazene 2-oxide (diazeniumdiolate) compounds have been explored. These compounds are often investigated as potential nitric oxide (NO) donors. researchgate.netresearchgate.net The thermal stability of these compounds is a critical factor, with decomposition onset temperatures being a key parameter measured during their characterization. researchgate.net For example, the explosive decomposition of dacarbazine is noted at temperatures between 250°C and 255°C. e-lactancia.org The mechanism for the thermal breakdown of these N-oxide derivatives would likely involve the cleavage of the triazene backbone, potentially releasing nitrogen gas and other small molecules, a process influenced by the substituents on the triazene core. mathnet.ru

Role as Precursor and Leaving Group in Organic Reactions

The triazene group is an effective leaving group, making aryltriazenes valuable precursors in organic synthesis. By treating them with protic or Lewis acids, they can generate arenediazonium compounds, which are versatile intermediates for a wide range of transformations. ntu.edu.sgresearchgate.net

Generation of Aryl Halides, Phenols, and Trifluoromethanesulfonates

Aryltriazenes serve as stable and easily handleable precursors to arenediazonium salts, which can be readily converted into a variety of functionalized aromatic compounds. beilstein-journals.org

Aryl Halides: The reaction of aryltriazenes with a halogen source under acidic conditions provides a straightforward route to aryl halides. For example, treatment with sources of fluoride, chloride, bromide, or iodide ions in an acidic medium yields the corresponding aryl halide in moderate to good yields. ntu.edu.sg

Phenols: The synthesis of phenols from aryltriazenes can be achieved by decomposing the triazene with acid in an aqueous solution. ntu.edu.sgbeilstein-journals.org The in situ generated diazonium salt reacts with water to produce the phenol (B47542). This method is an alternative to traditional phenol syntheses like the Sandmeyer-type reaction. beilstein-journals.orgd-nb.info

Aryl Trifluoromethanesulfonates (Triflates): Aryltriazenes can be converted to aryl triflates by reaction with trifluoromethanesulfonic acid (TfOH). ntu.edu.sg Aryl triflates are themselves useful substrates in cross-coupling reactions. The use of related aryltrimethylammonium trifluoromethanesulfonates as precursors for nucleophilic substitution has also been demonstrated to be highly effective. umich.edu

The following table summarizes the transformation of aryltriazenes into these key compound classes.

| Starting Material | Reagent(s) | Product Type | Ref. |

| Aryltriazene | Halogen Anion (X⁻), Acid | Aryl Halide (Ar-X) | ntu.edu.sg |

| Aryltriazene | Acid (e.g., H₂SO₄), H₂O | Phenol (Ar-OH) | ntu.edu.sg |

| Aryltriazene | Trifluoromethanesulfonic Acid (TfOH) | Aryl Triflate (Ar-OTf) | ntu.edu.sg |

Formation of Biaryls and Aryl Azides

The utility of aryltriazenes extends to the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of biaryls and aryl azides.

Biaryls: Aryltriazenes can react with aromatic solvents in the presence of an acid like trifluoroacetic acid (TFA) to produce biaryls. sci-hub.st The mechanism involves the formation of an arenediazonium ion, which then decomposes to an aryl radical. This radical subsequently attacks the aromatic solvent to form the biaryl product. sci-hub.st This approach is related to the Gomberg-Bachmann reaction but can offer advantages by avoiding the isolation of unstable diazonium salts. sci-hub.st Furthermore, aryltriazenes have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids to furnish biaryls under mild conditions. beilstein-journals.org

Aryl Azides: The conversion of aryltriazenes to aryl azides is accomplished by treating the triazene with sodium azide (B81097) (NaN₃) under acidic conditions, such as in the presence of trifluoroacetic acid or BF₃·OEt₂. ntu.edu.sg The intermediate diazonium ion is trapped by the azide anion to yield the desired aryl azide. ntu.edu.sg

The table below outlines typical conditions for these syntheses.

| Starting Material | Reagent(s) | Product Type | Ref. |

| Aryltriazene | Aromatic Solvent, CF₃COOH | Biaryl | sci-hub.st |

| Aryltriazene | Arylboronic Acid, Pd Catalyst | Biaryl | beilstein-journals.org |

| Aryltriazene | NaN₃, Acid (e.g., TFA) | Aryl Azide | ntu.edu.sg |

Generation of Arynes for Cycloaddition Reactions

Arynes are highly reactive intermediates that can be generated from aryltriazenes and subsequently trapped in cycloaddition reactions. nih.govwikipedia.orgwiley-vch.de This method provides a valuable route to constructing complex carbocyclic and heterocyclic frameworks. The generation of arynes from 1,2-disubstituted arenes often proceeds under milder conditions than traditional dehydrohalogenation methods. wikipedia.org

One common strategy involves the use of ortho-silylaryl triflates as aryne precursors. chemrxiv.org In this approach, fluoride-induced desilylation triggers the elimination of the triflate group, leading to the formation of the aryne intermediate. This method has proven to be compatible with a range of functional groups. nih.gov

The reactivity of the generated aryne is influenced by the substituents on the aromatic ring. For instance, the reaction of an aryne bearing a methoxy (B1213986) group at the 3-position with sodium amide is regioselective, affording a single product. In contrast, an aryne with a methyl group at the same position yields a mixture of regioisomers. wiley-vch.de The choice of base and reaction conditions can also influence the outcome of the reaction. For example, using potassium phosphate (B84403) as a base for the deprotonation of aryl(TMP)iodonium salts (where TMP = 2,4,6-trimethoxyphenyl) provides a mild and efficient method for aryne generation. nih.gov

The generated arynes can participate in various cycloaddition reactions, including [4+2] cycloadditions with dienes like furan (B31954) and cyclopentadiene, and [3+2] cycloadditions with nitrones. nih.govnih.gov These reactions allow for the rapid construction of complex polycyclic systems.

A notable application is the hexadehydro-Diels–Alder (HDDA) reaction, which involves the cycloaddition of a 1,3-diyne and an alkyne to generate a benzyne (B1209423) intermediate. wikipedia.org This strategy has been employed in the synthesis of diverse aromatic compounds.

Table 1: Examples of Aryne Generation and Trapping Reactions

| Aryne Precursor | Reagents | Aryne Intermediate | Trapping Agent | Product | Reference |

| 1-(2-(Trimethylsilyl)phenyl)-3,3-dimethyltriazene | CsF | Benzyne | Furan | 1,4-Epoxy-1,4-dihydronaphthalene | chemrxiv.org |

| Aryl(TMP)iodonium salt | K₃PO₄ | Substituted Benzyne | Nitrone | Isoxazoline derivative | nih.gov |

| 3-Bromobenzofuran | Base | 2,3-Didehydrobenzofuran | Ethanol | 2-Ethoxybenzofuran | wikipedia.org |

Triazenes as Masked Arylamines for Nucleophilic Substitution and Deprotection

The triazene group can serve as a protecting group for arylamines, masking their reactivity until deprotection is desired. nih.govresearchgate.net This strategy is particularly useful in multi-step syntheses where the amine functionality needs to be preserved during various transformations. nih.gov The triazene group is stable under a variety of reaction conditions, including those involving strong bases and reducing agents. researchgate.netthieme-connect.de

Protection of a primary arylamine is typically achieved through diazotization followed by reaction with a secondary amine, such as dimethylamine (B145610), to form the corresponding 1-aryl-3,3-dimethyltriazene. wikipedia.orgepfl.ch This protected form of the arylamine can then undergo various reactions without affecting the masked amino group.

Deprotection to regenerate the primary arylamine can be accomplished under acidic conditions. researchgate.net For instance, treatment with trifluoroacetic acid effectively cleaves the triazene group. nih.gov This mild deprotection condition allows for the presence of other sensitive functional groups in the molecule.

The use of triazenes as masked arylamines has been demonstrated in nucleophilic aromatic substitution reactions. For example, iodo- or bromo-substituted aryltriazenes can be converted to their corresponding arylmagnesium derivatives, which can then react with various electrophiles. thieme-connect.de In some cases, the triazene can be considered a masked arylamine that undergoes intramolecular nucleophilic addition with an arylmagnesium reagent to form carbazole (B46965) derivatives. ntu.edu.sg

Furthermore, the triazene functionality itself can be replaced by a range of nucleophiles, including halides, alkoxides, and sulfides, under acidic conditions. epfl.chresearchgate.net This transformation proceeds through the in situ generation of an aryldiazonium salt. epfl.ch

Table 2: Protection and Deprotection of Arylamines using Triazenes

| Amine | Protection Reagents | Protected Amine (Triazene) | Deprotection Reagents | Regenerated Amine | Reference |

| Aniline (B41778) | NaNO₂, HCl; Dimethylamine | 1-Phenyl-3,3-dimethyltriazene | Trifluoroacetic Acid | Aniline | nih.govwikipedia.org |

| Substituted Aniline | Diazotization; Secondary Amine | Substituted 1-Aryl-3,3-dialkyltriazene | Acidic conditions | Substituted Aniline | researchgate.net |

Precursor for Aryl Cation/Radical Generation

Aryltriazenes can serve as precursors for the generation of both aryl cations and aryl radicals, which are versatile intermediates in organic synthesis. nih.govresearchgate.netresearchgate.net The generation of these species from triazenes often occurs under mild conditions, making them attractive for various synthetic applications.

Aryl radicals can be generated from aryldiazonium salts, which are readily formed from aryltriazenes under acidic conditions. nih.govxmu.edu.cn These radicals can then participate in a variety of transformations, including C-C and C-heteroatom bond-forming reactions. researchgate.net For example, the Meerwein arylation, which involves the arylation of an alkene using a diazonium salt, proceeds through an aryl radical intermediate. nih.gov

The development of photoredox catalysis has provided new methods for generating aryl radicals from various precursors, including diazonium salts derived from triazenes. nih.gov These light-induced methodologies offer practical and efficient routes to these reactive species.

In addition to aryl radicals, aryl cations can also be generated from aryltriazenes. Under certain conditions, the decomposition of the triazene can lead to the formation of an aryl cation, which can then be trapped by nucleophiles.

Table 3: Generation of Aryl Radicals from Triazene Precursors

| Triazene Precursor | Conditions | Intermediate | Subsequent Reaction | Product Type | Reference |

| 1-Aryl-3,3-dimethyltriazene | Acid | Aryldiazonium salt | Reduction | Aryl radical | Arylated compounds |

| 1-Aryl-3,3-dimethyltriazene | Acid, Alkene | Aryldiazonium salt | Meerwein Arylation | Arylated alkene | nih.gov |

| Aryldiazonium salt | Photoredox catalysis | Aryl radical | C-C bond formation | Biaryls | nih.gov |

Metal-Catalyzed Transformations

The reactivity of this compound systems can be significantly enhanced and directed through the use of metal catalysts. Transition metals, in particular, have been shown to catalyze a variety of useful transformations involving aryltriazenes.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. eie.grrsc.orgmdpi.com Aryltriazenes have emerged as effective coupling partners in several of these reactions, often serving as stable and easily handled alternatives to aryl halides or triflates. numberanalytics.comnih.gov

The Suzuki-Miyaura coupling is a prominent example where aryltriazenes have been successfully employed. numberanalytics.comresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryltriazene with an arylboronic acid to produce biaryls. numberanalytics.combeilstein-journals.org The reaction often requires the presence of a Lewis acid, such as BF₃·OEt₂, to facilitate the formation of the active palladium species. beilstein-journals.org A key advantage of using aryltriazenes is their potential for enhanced chemoselectivity over aryl halides under certain conditions. beilstein-journals.org Both homogeneous and polymer-supported palladium catalysts have been developed for this transformation. beilstein-journals.org Nickel catalysts have also been explored as a more abundant and less toxic alternative to palladium for Suzuki-Miyaura reactions. researchgate.netrsc.org

The Heck reaction , another important palladium-catalyzed transformation, can also be carried out using aryltriazenes. researchgate.nettandfonline.commdpi.com In this reaction, aryltriazenes react with alkenes to form substituted alkenes. The reaction proceeds via the in situ generation of aryldiazonium salts upon treatment with an acid like trifluoroacetic acid (TFA) or tetrafluoroboric acid (HBF₄). tandfonline.com The Heck-Matsuda reaction, a variation of the Heck reaction, has been successfully applied to the coupling of aryl triazenes with Morita-Baylis-Hillman alcohols, with nitric acid found to be an effective promoter. researcher.life

The Sonogashira coupling , which forms a C-C bond between an aryl group and an alkyne, has also been achieved using aryltriazenes as the aryl source. nih.govresearchgate.net These reactions are typically catalyzed by palladium complexes, sometimes in conjunction with a copper co-catalyst. nih.gov

Table 4: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions with Aryltriazenes

| Reaction | Catalyst | Coupling Partners | Product | Reference |

| Suzuki-Miyaura | Pd-NHC complex | Aryltriazene, Arylboronic acid | Biaryl | beilstein-journals.org |

| Heck | Pd(OAc)₂ | Aryltriazene, Alkene | Substituted Alkene | researchgate.nettandfonline.com |

| Sonogashira | Pd(OAc)₂/Cu | Aryltriazene, Alkyne | Arylalkyne | nih.govresearchgate.net |

Copper-Catalyzed Cyclization Reactions (e.g., Indazole Synthesis)

Copper catalysts have proven to be particularly effective in promoting cyclization reactions involving aryltriazenes, leading to the synthesis of important heterocyclic structures like indazoles. rsc.orgpkusz.edu.cnnih.govresearchgate.net

A notable example is the copper(II)-promoted oxidative cyclization of ortho-alkynyl triazenes to form 2H-indazoles. rsc.orgpkusz.edu.cn This transformation proceeds in high yield and represents a practical method for constructing the indazole core. Computational studies suggest that copper acts as a Lewis acid in this reaction pathway. rsc.orgpkusz.edu.cn Interestingly, switching the metal catalyst to silver(I) can divert the reaction pathway to produce 2-substituted indoles instead, highlighting the crucial role of the metal in determining the reaction outcome. rsc.orgpkusz.edu.cn

Copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes, which can be conceptually related to triazene cyclizations, also provides a route to indazole derivatives. nih.govacs.org This method offers the advantage of using catalytic amounts of copper and shorter reaction times compared to some triazene-based methods. nih.govacs.org

Furthermore, copper-catalyzed cyclization of diynes can lead to the formation of polycyclic pyrroles through a tandem diyne cyclization/C(sp³)–H insertion reaction. d-nb.infonih.gov While not directly involving triazenes, this demonstrates the power of copper catalysis in complex cyclization cascades. Copper has also been used to catalyze [3+1] cyclizations for the synthesis of β-lactams. semanticscholar.orgrsc.org

Table 5: Copper-Catalyzed Cyclization Reactions

| Substrate | Catalyst | Product | Key Features | Reference |

| ortho-Alkynyl triazene | Cu(II) salt | 2H-Indazole | Oxidative cyclization | rsc.orgpkusz.edu.cn |

| 2-Alkynylazobenzene | Cu catalyst | 3-Alkenyl-2H-indazole | Intramolecular hydroamination | nih.govacs.org |

| Diyne | Chiral Copper(I) complex | Polycyclic pyrrole | Tandem cyclization/C-H insertion | d-nb.infonih.gov |

| Cyclopropene/Diazo compound | Copper catalyst | α,α-difluoro-β-lactam | [3+1] cyclization | semanticscholar.orgrsc.org |

Functionalization Reactions

The this compound group and its derivatives can undergo a variety of functionalization reactions, further expanding their synthetic utility. These reactions can occur at the triazene moiety itself or at other positions in the molecule, facilitated by the triazene group.

The triazene group can be directly converted into other functionalities. For example, treatment of 1-aryl-3,3-dialkyltriazenes with trimethylsilyl (B98337) halides provides a convenient method for the synthesis of aryl halides from arylamines. acs.org The triazene group can also be replaced by a variety of nucleophiles under acidic conditions, as it serves as a precursor to an aryldiazonium salt. epfl.chresearchgate.net

The triazene moiety can also act as a directing group to facilitate functionalization at other parts of the molecule. For instance, it can direct C-H activation reactions. pkusz.edu.cn

Furthermore, the stability of the triazene group under certain conditions allows for functionalization of other parts of the molecule while the triazene remains intact. For example, iodo- or bromo-substituted aryltriazenes can undergo metal-halogen exchange followed by reaction with electrophiles to introduce new substituents on the aromatic ring. thieme-connect.de This allows for the synthesis of a wide range of functionalized aryltriazenes, which can then be used in subsequent transformations.

Radical C(sp³)-H functionalization reactions, which can be initiated by various methods, offer another avenue for modifying molecules containing a triazene group, provided the triazene is stable to the reaction conditions. nih.gov

Table 6: Examples of Functionalization Reactions of Triazene Systems

| Substrate | Reagents | Product | Reaction Type | Reference |

| 1-Aryl-3,3-dialkyltriazene | Trimethylsilyl halide | Aryl halide | Halogenation | acs.org |

| Iodo-substituted aryltriazene | Isopropylmagnesium chloride, Electrophile | Substituted aryltriazene | Nucleophilic substitution | thieme-connect.de |

| 1-Aryl-3,3-dialkyltriazene | Acid, Nucleophile | Aryl-Nucleophile | Nucleophilic substitution | epfl.chresearchgate.net |

C-H Functionalization with Triazene Directing Groups

The triazene group has emerged as a versatile and removable directing group for transition-metal-catalyzed C-H activation and functionalization. pkusz.edu.cnpkusz.edu.cnnih.gov This strategy addresses a significant limitation in traditional cross-coupling reactions, which often necessitate substrate pre-activation. pkusz.edu.cn The ability to use a directing group that can be easily cleaved or further modified expands the synthetic utility of C-H functionalization, allowing for the creation of diverse and complex molecular architectures. pkusz.edu.cnpkusz.edu.cn

Triazenes have proven to be effective directing groups in rhodium(III)-catalyzed oxidative olefination reactions. pkusz.edu.cnnih.govcam.ac.uk In these reactions, the triazene group coordinates to the metal center, directing the catalyst to an ortho-C-H bond for activation and subsequent coupling with an alkene. pkusz.edu.cnpkusz.edu.cn A key advantage of the triazene directing group is its post-functionalization versatility. The triazene moiety can be removed under mild conditions, often at room temperature, or it can participate in further transformations, such as cross-coupling reactions, to generate even more complex products. pkusz.edu.cn

The effectiveness of the triazene directing group is influenced by both steric and electronic factors. For instance, in substrates containing another directing group, complete selectivity for the less hindered triazene-directed ortho-C-H bond has been observed. pkusz.edu.cn Furthermore, the electronic nature of the arene can be modulated, with even strongly electron-withdrawn groups being well-tolerated. pkusz.edu.cn

The ability to remove or modify the triazene group post-reaction is a significant feature. By carefully selecting the metal species and reaction conditions, it is possible to cleave one, two, or all three nitrogen atoms of the triazene group, opening avenues for the synthesis of novel molecular scaffolds. pkusz.edu.cn

Reactions of Vinyl and Alkynyl Triazenes

Vinyl and alkynyl triazenes are highly reactive compounds that have recently gained attention for their unique chemical behavior. researchgate.netnih.govwiley.com The electron-donating nature of the triazenyl group activates the adjacent carbon-carbon multiple bond, leading to a reactivity profile that is distinct from other activated alkenes and alkynes. researchgate.netnih.govwiley.com

Ynamide-like Reactivity of Alkynyl Triazenes

Alkynyl triazenes exhibit reactivity that is analogous to ynamides, a class of compounds known for their utility in synthetic organic chemistry. epfl.chnih.gov This similarity is demonstrated in a variety of reactions, including:

Addition Reactions with Acids: Alkynyl triazenes readily undergo addition reactions with acids. epfl.chnih.gov For example, the acetic acid-mediated addition of water to alkynyl triazenes leads to the formation of 1-acyl triazenes. epfl.ch

Cycloaddition Reactions: They participate in [2+2] cycloadditions with ketenes and [3+2] cycloadditions with donor-acceptor cyclopropanes. epfl.chnih.govepfl.ch

Reactions with Tetracyanoethylene (TCNE): Similar to ynamides, alkynyl triazenes react with TCNE to form tetracyanobutadienes. epfl.ch

These reactions highlight the ability of the triazene group to activate the alkyne, making it susceptible to attack by various electrophiles and dienophiles. epfl.chepfl.ch The resulting products often contain the triazene functionality, which can be further manipulated in subsequent synthetic steps. epfl.chnih.gov

Acid-Induced Coupling of Vinyl Triazenes

Vinyl triazenes can be utilized in electrophilic vinylation reactions. nih.govdntb.gov.ua Under acidic conditions, they can couple with aromatic compounds to form tetraarylethenes, which are of interest for their aggregation-induced emission (AIE) properties. nih.govwiley.comunifr.chepfl.ch This C-H activation route is notable for its simplicity, speed, and versatility, allowing for the direct attachment of triarylethenyl groups to a range of aromatic and heteroaromatic compounds. nih.govwiley.comunifr.chepfl.ch The reaction is believed to proceed through a highly electrophilic vinyl cation intermediate, generated by the acid-induced cleavage of the triazene group. wiley.comepfl.ch

Thermal Robustness and Acylating Properties of Acyl Triazenes

Acyl triazenes, which can be synthesized from the corresponding alkynyl triazenes, are a class of compounds with notable thermal stability and interesting chemical properties. epfl.chnih.govresearchgate.net

Thermal Robustness

Differential scanning calorimetry (DSC) studies have shown that triazenes, in general, exhibit greater thermal stability than their corresponding diazonium salts. researchgate.netucl.ac.uk Acyl triazenes, in particular, are thermally robust compounds that can tolerate basic and oxidative conditions. epfl.chnih.govresearchgate.net This stability is attributed to the electronic effect of the acyl group on the triazene function, which results in an unusually short N2-N3 bond length and a high rotational energy barrier around this bond. epfl.ch

Acylating Properties

While stable under many conditions, acyl triazenes can act as acylating agents under acidic conditions. epfl.chnih.govresearchgate.netrsc.orgresearchgate.netwilddata.cn This reactivity allows for the transfer of the acyl group to other nucleophiles. For example, in the presence of a Lewis acid like BF₃·OEt₂, an acyl triazene can smoothly provide the corresponding methyl ester in methanol (B129727) or participate in a Friedel-Crafts acylation with a suitable aromatic solvent like mesitylene (B46885) to yield a ketone in excellent yield. rsc.org This dual nature of stability and reactivity makes acyl triazenes valuable intermediates in organic synthesis.

Computational and Theoretical Studies on 3,3 Dimethyltriaz 1 Ene and Its Derivatives

Conformational Analysis and Rotational Barriers

Conformational analysis is crucial for understanding a molecule's behavior, as its three-dimensional shape dictates its interactions and reactivity. For derivatives of 3,3-dimethyltriaz-1-ene, a key focus is the rotation around the bonds connecting the triazene (B1217601) group to the rest of the molecule.

In complex molecules such as Dacarbazine (B1669748), the geometry is influenced by the rotational barriers of its functional groups, including the carboxamide and the 3,3-dimethyltriaz-1-en-1-yl groups. mdpi.com Theoretical investigations have shown that for the 3,3-dimethyltriaz-1-en-1-yl group in Dacarbazine, the most stable conformation (energy minimum) is achieved when the dihedral angle around its bond to the imidazole (B134444) ring is 180°. mdpi.com

A comprehensive conformational search is essential, as the global minimum energy conformer may differ from the structure observed in crystallographic data. mdpi.com For Dacarbazine, computational analysis has identified several stable conformers. The relative energies of these conformers, calculated at a high level of theory, indicate the energetic cost of rotating the functional groups away from their optimal positions. The most stable conformer, DTIC-1, is stabilized by an N–H···N hydrogen bond formed by the orientation of the carboxamide group towards the 3,3-dimethyltriaz-1-en-1-yl moiety. mdpi.com Other less stable conformers exhibit different orientations of this group. mdpi.com

| Conformer | Relative Energy (ΔE, kJ/mol) | Key Geometric Feature |

|---|---|---|

| DTIC-1 | 0.00 | Most stable conformer; Carboxamide group oriented toward the 3,3-dimethyltriaz-1-en-1-yl group. |

| DTIC-2 | 4.55 | Geometry similar to predictions by semiempirical methods. |

The accuracy of computational predictions heavily depends on the chosen level of theory. A hierarchical approach is often employed, starting with less computationally expensive methods to scan the potential energy surface, followed by higher-level calculations for refining the geometries and energies of the most stable conformers. mdpi.com

Semiempirical Methods: Methods like PM6 and PM7 are computationally fast and suitable for initial conformational searches of large molecules. However, they may not always correctly identify the most stable conformer. mdpi.com

Density Functional Theory (DFT): DFT methods offer a good balance between accuracy and computational cost. The M08-HX-D3 functional, combined with a large basis set like aug-cc-pVTZ, has been used to investigate the rotational barriers and relative energies of Dacarbazine conformers. mdpi.com This level of theory is capable of describing both local and non-covalent interactions, which are critical for accurate conformational analysis. mdpi.com DFT calculations have been instrumental in studying various properties of triazene derivatives. nih.govnih.gov

Molecular Mechanics: Force fields such as AMBER99 can be used for an initial, broad exploration of the conformational space before applying more rigorous quantum mechanical methods. mdpi.com

Solvation Effects and Thermodynamic Properties

The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Computational models can account for these effects either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium).

Implicit solvent models are a computationally efficient way to incorporate solvent effects. mdpi.com They differ in how they define the cavity that contains the solute and how they calculate the interaction between the solute and the dielectric continuum. Several models have been applied to study this compound derivatives:

Onsager Model: One of the earliest models, it places the solute in a spherical cavity within a uniform dielectric. mdpi.com

Polarizable Continuum Model (PCM): This model creates a more realistic, molecule-shaped cavity and is widely used. mdpi.com

Conductor-like Polarizable Continuum Model (CPCM): A variation of PCM that offers certain computational advantages. mdpi.com

Solvation Model based on Density (SMD): This model is parameterized to reproduce experimental solvation free energies for a wide range of solvents and has shown excellent performance. mdpi.com

Studies on Dacarbazine have shown that while the choice of the implicit solvent model has a minor impact on the predicted molecular structure, it significantly affects the calculated thermodynamic parameters. mdpi.com For instance, the 3,3-dimethyltriaz-1-en-1-yl group in Dacarbazine was found to be rotated by approximately 45° when modeled with explicit water molecules compared to the PCM implicit model, highlighting the influence of specific solute-solvent interactions like hydrogen bonds. mdpi.com

Theoretical methods can be used to calculate key thermodynamic parameters that describe the energetics of a system. nih.gov

Enthalpy (ΔH): Represents the total heat content of a system. DFT calculations can provide the electronic energy, which is the main component of enthalpy at 0 K.

Gibbs Free Energy (ΔG): Determines the spontaneity of a process. It is calculated from enthalpy and entropy (ΔS) using the equation ΔG = ΔH - TΔS. chemguide.co.uk Accurate calculation of ΔG is crucial for predicting reaction feasibility and equilibrium constants.

Solvation Free Energy (ΔGsolv): The free energy change associated with transferring a molecule from the gas phase to a solvent. This parameter is critical for understanding solubility and solvent effects on reaction equilibria.

Computational studies on Dacarbazine complexes have revealed that the choice of solvent model is critical for obtaining accurate thermodynamic data. The SMD model, in particular, provided the best agreement with experimental data for the Gibbs free energy of solvation. mdpi.com This underscores the importance of selecting an appropriate theoretical model to achieve reliable predictions of thermodynamic properties in solution. mdpi.com

| Thermodynamic Parameter | Influence of Solvent Model | Model with Best Experimental Agreement |

|---|---|---|

| Enthalpy (ΔH) | Significant | Varies by system |

| Gibbs Free Energy (ΔG) | Significant | Varies by system |

| Solvation Free Energy (ΔGsolv) | Significant | SMD |

Theoretical Mechanistic Investigations

Computational studies are invaluable for elucidating reaction mechanisms. For derivatives of this compound, a key area of investigation is the mechanism of their bioactivation. Dacarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its mechanism is believed to involve the formation of a monomethyltriazene metabolite. smu.ca

Theoretical studies have proposed that this active metabolite can undergo tautomerization, a process involving proton migration. This tautomerization is a low-energy process that leads to a tautomeric form that is primed for reaction. smu.ca Computational analysis suggests that this tautomer preferentially undergoes a bimolecular nucleophilic substitution (SN2) type reaction. smu.ca In this proposed mechanism, the tautomer acts as a methylating agent, transferring a methyl group to a biological nucleophile, such as the O6-oxygen of guanine (B1146940) in DNA. This methylation is thought to be the key step leading to the cytotoxic properties of the drug. smu.ca DFT has been employed to study the tautomerization of Dacarbazine and to calculate electronic parameters that describe the reactivity of the different tautomers. doaj.orgirost.irearthlinepublishers.com

Interplay of Quantum Chemical Calculations with Experimental Thermal Analysis

The synergy between quantum chemical calculations and experimental thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), has proven to be a powerful tool in understanding the thermal stability and decomposition kinetics of various compounds. nih.govmdpi.comresearchgate.net Quantum chemical methods can provide insights into bond dissociation energies, reaction enthalpies, and transition state structures, which can then be correlated with experimental data on decomposition temperatures and weight loss profiles. nih.govnih.gov For instance, in the study of other energetic materials, DFT calculations have been used to predict thermal stability, which is then compared with experimental results from thermal analysis. nih.gov Unfortunately, no published studies were found that specifically apply this combined theoretical and experimental approach to this compound.

Computational Studies in Corrosion Inhibition

The potential of nitrogen-containing compounds, particularly triazine derivatives, as corrosion inhibitors has been a subject of significant computational investigation. worktribe.comresearchgate.netkfupm.edu.sanih.gov These studies typically utilize quantum chemical calculations, such as DFT, to understand the interaction between the inhibitor molecule and the metal surface. worktribe.comresearchgate.netnih.gov Parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE) are often calculated to predict the inhibition efficiency. eurjchem.com Furthermore, Monte Carlo simulations can be employed to model the adsorption behavior of the inhibitor on the metal surface. researchgate.netnih.gov While the literature is rich with computational studies on various triazine and other heterocyclic compounds as corrosion inhibitors, there is a conspicuous absence of such studies specifically targeting this compound. nih.govacs.orgdlsu.edu.phresearchgate.net Therefore, a computational analysis of its corrosion inhibition properties cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization of 3,3 Dimethyltriaz 1 Ene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3,3-dimethyltriaz-1-ene derivatives, offering precise information about the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and purity of synthesized this compound derivatives. monash.educardiff.ac.uk In ¹H NMR spectra, the aromatic protons of aryl-substituted derivatives typically appear as multiplets in the aromatic region, while the N-methyl protons give rise to a characteristic signal. cardiff.ac.ukscispace.com For instance, in 1-(4-bromophenyl)-3,3-dimethyltriaz-1-ene, the aromatic protons appear as doublets, while the six methyl protons present as a broad singlet around 3.34 ppm. cardiff.ac.uk

A notable feature in the NMR spectra of some 3,3-dialkyltriazene derivatives is the line broadening of signals corresponding to the alkyl groups adjacent to the nitrogen atom. cardiff.ac.ukresearchgate.net This phenomenon is attributed to restricted rotation around the N2-N3 bond, which can make the two alkyl groups magnetically non-equivalent, especially at lower temperatures. researchgate.net Variable temperature NMR studies can be employed to investigate this dynamic behavior and determine the energy barrier for rotation. scispace.comcardiff.ac.uk

¹³C NMR spectra provide complementary information, showing distinct signals for the aromatic and methyl carbons. cardiff.ac.ukscispace.com However, due to the quadrupolar nature of the nitrogen atom and the dynamic exchange processes, the signals for the methyl carbons can be extremely broad and sometimes not readily discernible in the spectra. cardiff.ac.ukresearchgate.net Nitrogen-14 (¹⁴N) NMR spectroscopy has also been applied to characterize triazene (B1217601) derivatives, providing direct information about the electronic environment of the nitrogen atoms within the triazene core. researchgate.netresearchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 7.43 | d, 2H (Aromatic) |

| ¹H | 7.30 | d, 2H (Aromatic) |

| ¹H | 3.34 | bs, 6H (N(CH₃)₂) |

| ¹³C | 150.0 | Aromatic C |

| ¹³C | 132.0 | Aromatic C |

| ¹³C | 122.0 | Aromatic C |

| ¹³C | 118.5 | Aromatic C |

| ¹³C | Not Observed | N(CH₃)₂ (due to line broadening) |

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal XRD analysis provides unambiguous confirmation of the molecular structure of this compound derivatives. researchgate.netresearchgate.net It allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the E conformation about the –N=N– double bond that is typically observed in these structures. nih.govnih.gov

Furthermore, XRD studies reveal detailed information about the crystal packing, which is governed by various intermolecular interactions. In the crystal lattice of triazene derivatives, molecules can be linked by hydrogen bonds, such as C—H⋯O and C—H⋯N interactions, forming extensive networks like chains or sheets. nih.govnih.govresearchgate.net For π-conjugated triazene systems, π–π stacking interactions between aromatic rings are also significant forces that influence the molecular arrangement, often resulting in a head-to-tail stacking pattern. nih.govnih.gov The analysis of molecular packing helps in understanding the physical properties of the material and the influence of different functional groups on the crystal structure. mdpi.com

Vibrational Spectroscopy (e.g., SERS Analysis)

Vibrational spectroscopy techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), offer high sensitivity for the detection and characterization of triazene and related compounds. SERS utilizes the enhancement of Raman scattering signals from molecules adsorbed on rough metal surfaces, typically gold or silver nanostructures. bu.edunih.gov This enhancement allows for the detection of analytes at very low concentrations. nih.gov

For triazine derivatives, studies have shown that the molecules tend to adsorb onto the metal nanoparticles via the nitrogen atoms. researchgate.net The SERS spectrum provides a unique vibrational fingerprint for the molecule, with band shifts relative to the normal Raman spectrum indicating the nature of the molecule-surface interaction. researchgate.net This technique is particularly valuable for identifying trace amounts of these compounds and studying their interaction with surfaces. mdpi.commdpi.com The enhancement factor in SERS can be substantial, leading to robust and reproducible signals with minimal sample preparation. bu.edu

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that allow for the unambiguous determination of a compound's molecular formula. monash.edunih.govsioc-journal.cn

Techniques such as electron ionization (EI) and electrospray ionization (ESI) are commonly employed. monash.educardiff.ac.uk HRMS can measure the mass of a molecular ion with a standard deviation of ±0.0008 amu, which corresponds to an accuracy of a few parts per million (ppm). monash.edu This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby confirming the successful synthesis of the target molecule. cardiff.ac.ukscispace.comnih.gov

| Compound | Ionization | Formula | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 1-(p-tolyl)-3,3-diethyltriaz-1-ene | EI+ | [C₁₁H₁₇N₃] | 191.1422 | 191.1424 |

| 1-(phenyldiazenyl)piperidine | EI+ | [C₁₁H₁₅N₃] | 189.1266 | 189.1263 |

Electrochemical Characterization (e.g., CV, SWV, DPV)

Electrochemical methods such as Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV), and Differential Pulse Voltammetry (DPV) are used to investigate the redox properties of this compound derivatives. These techniques provide insights into the electron-transfer processes, stability of redox states, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netresearchgate.net

In a typical CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured. dtu.dk The voltammograms of related aromatic nitrogen compounds show characteristic oxidation and reduction peaks corresponding to the transfer of electrons. researchgate.netdtu.dk The relationship between the peak currents and the scan rate can indicate whether the redox process is diffusion-controlled. researchgate.net For many related N-heterocyclic compounds, the redox processes are complex and can be coupled to chemical reactions such as protonation/deprotonation, with the observed potentials being highly dependent on factors like solvent and pH. dtu.dkrsc.org These electrochemical studies are crucial for applications where the electron-donating or -accepting properties of the triazene moiety are important.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Detailed Research Findings

Research into the thermal properties of 1-aryl-3,3-dimethyltriazenes has revealed that their stability is significantly influenced by the nature and position of substituents on the aryl ring. A comparative study on the thermal stabilities of diazonium salts and their corresponding triazenes demonstrated that triazenes are generally more thermally robust. Many 1-aryl-3,3-dialkyltriazenes exhibit stability at temperatures exceeding 200 °C. whiterose.ac.uk

Differential Scanning Calorimetry (DSC) data for solid 1-aryl-3,3-dialkyltriazenes typically show a melting endotherm at temperatures below 100 °C. However, the decomposition behavior, characterized by exothermic events, varies with substitution. For instance, a piperidine triazene with a para-bromo substituent on the aryl ring was found to have a decomposition temperature above 200 °C. In contrast, a similar derivative with a para-methoxy group, an electron-donating substituent, exhibited a broad exothermic decomposition with an onset temperature of approximately 150 °C. whiterose.ac.uk This suggests that electron-donating groups may decrease the thermal stability of these triazenes.

Conversely, the presence of electron-withdrawing groups can also influence thermal stability, though the relationship is not always straightforward. A para-nitro substituted piperidine triazene was found to be significantly more stable than its corresponding diazonium salt, which has an initial decomposition temperature of 150 °C. whiterose.ac.uk The triazene itself, however, is reported to be stable beyond this temperature. Further illustrating the effect of substitution, the position of a substituent on the aryl ring plays a role. A study on mono-chloro substituted anilines and their corresponding piperidine triazenes indicated that the meta-substituted triazene exhibited enhanced thermal stability, with a decomposition temperature above 200 °C. whiterose.ac.uk

Thermogravimetric Analysis (TGA) provides complementary information by measuring the mass loss of a sample as a function of temperature. While specific TGA data for a wide range of this compound derivatives is not extensively tabulated in readily available literature, the technique is fundamental in determining the onset of decomposition and the stages of mass loss, which correspond to the volatilization of decomposition products.

The following tables summarize the available thermal analysis data for selected 1-aryl-3,3-dialkyltriazene derivatives, providing a comparative overview of their thermal properties.

Table 1: Differential Scanning Calorimetry (DSC) Data for Selected 1-Aryl-3,3-dialkyltriazene Derivatives

| Compound | Substituent (Aryl Ring) | Secondary Amine | Melting Point (°C) | Decomposition Onset (°C) | Observations |

| 1-(4-Bromophenyl)-3,3-dialkyltriazene | p-Bromo | Piperidine | < 100 | > 200 | High thermal stability. |

| 1-(4-Methoxyphenyl)-3,3-dialkyltriazene | p-Methoxy | Piperidine | < 100 | ~ 150 | Broad exothermic decomposition. |

| 1-(3-Chlorophenyl)-3,3-dialkyltriazene | m-Chloro | Piperidine | < 100 | > 200 | Enhanced thermal stability. |

| 1-(4-Nitrophenyl)-3,3-dialkyltriazene | p-Nitro | Piperidine | < 100 | > 150 | More stable than diazonium salt precursor. |

Table 2: Thermogravimetric Analysis (TGA) Data Overview for 1-Aryl-3,3-dialkyltriazenes

| Compound Class | General Observation |

| 1-Aryl-3,3-dialkyltriazenes | Typically exhibit a single-step or multi-step decomposition profile. The initial mass loss is often associated with the cleavage of the N-N bond in the triazene moiety, leading to the release of nitrogen gas and the formation of secondary amines and aryl radicals. |

| Substituted 1-Aryl-3,3-dialkyltriazenes | The temperature of decomposition and the residual mass are dependent on the nature of the substituent on the aryl ring. Electron-donating and electron-withdrawing groups can alter the decomposition pathway and the volatility of the resulting fragments. |

Derivatives and Analogues of 3,3 Dimethyltriaz 1 Ene

Aryltriazenes and their Structural Variations

Aryltriazenes, which feature an aromatic ring attached to the N1 position of the triazene (B1217601), are a well-established class of compounds. epfl.chresearchgate.net The most common synthetic route involves the diazotization of anilines, which are then reacted with secondary amines like dimethylamine (B145610). epfl.ch Structurally, these compounds are often considered "masked diazonium salts." epfl.ch Under acidic conditions, the N2-N3 bond can be cleaved, releasing a diazonium ion that can participate in subsequent transformations. epfl.ch This reactivity allows the triazene group to be replaced by a wide range of other functionalities. epfl.ch

The structural variations of aryltriazenes primarily involve different substitution patterns on the aryl ring. These substitutions can influence the electronic properties and stability of the molecule. For instance, 1-aryl-3,3-dimethyltriazene is the parent structure for dacarbazine (B1669748), a significant pharmaceutical compound. nih.gov The ability of compounds like 3,3-dimethyl-1-phenyltriaz-1-ene to generate a methyldiazonium ion, which can alkylate biological macromolecules like DNA, has been a subject of significant investigation. ntu.edu.sg

| Aryltriazene Type | General Structure | Key Structural Feature | Noteworthy Research Finding |

| Phenyltriazenes | C₆H₅-N=N-N(CH₃)₂ | An unsubstituted phenyl ring attached to N1. | Can generate a methyldiazonium ion capable of alkylating DNA. ntu.edu.sg |

| Substituted Phenyltriazenes | X-C₆H₄-N=N-N(CH₃)₂ | Functional groups (X) at various positions on the phenyl ring. | The triazene moiety can be cleaved and replaced, acting as a masked diazonium salt. epfl.ch |

| Heteroaryltriazenes | Het-N=N-N(CH₃)₂ | A heterocyclic aromatic ring (Het) attached to N1. | Dacarbazine is a key example, featuring an imidazole (B134444) ring. nih.gov |

Vinyl and Alkynyl Triazenes

Until recently, the chemistry of triazenes with vinyl or alkynyl groups attached to the N1 position was a largely unexplored field. epfl.chnih.gov The development of new synthetic pathways has revealed that these are highly interesting compounds with unique reactivity. nih.govresearchgate.net

Synthesis: Vinyl triazenes can be synthesized by reacting vinyl Grignard reagents with azides or through addition reactions across the triple bond of 1-alkynyl triazenes. rsc.org Alkynyl triazenes can be prepared from readily available starting materials, enabling further exploration of their chemistry. epfl.chnih.gov

Structural Features and Reactivity: The dialkyltriazenyl group is strongly electron-donating, which polarizes the attached carbon-carbon multiple bond. epfl.ch In alkynyl triazenes, this polarization results in a reactivity profile similar to that of ynamides, making the alkyne susceptible to various cycloadditions and rearrangement reactions. epfl.chresearchgate.netnih.gov

Cycloadditions: Alkynyl triazenes undergo [2+2] cycloadditions with ketenes and Lewis acid-catalyzed [2+2] cycloadditions with enones to form bicyclic vinyl triazenes. epfl.chrsc.orgnih.gov

Vinylation: Vinyl triazenes can function as electrophilic vinylation agents when activated by Brønsted or Lewis acids. nih.govresearchgate.netrsc.org

Isomerization: Propargyl-substituted alkynyl triazenes can be isomerized to form allenyl triazenes. epfl.ch

| Compound Class | General Structure | Key Reactivity | Example Reaction |

| Vinyl Triazenes | CH₂=CH-N=N-NR₂ | Electrophilic vinylation agent (acid-activated). researchgate.net | Reaction with nucleophiles to introduce the vinyl group. rsc.org |

| Alkynyl Triazenes | R-C≡C-N=N-NR₂ | Ynamide-like reactivity. nih.gov | [2+2] cycloaddition with enones. rsc.orgnih.gov |

| Allenyl Triazenes | R₂C=C=CH-N=N-NR₂ | Moderate thermal stability; can rearrange. epfl.ch | ZnCl₂-induced rearrangement to N-aminopyrazoles. epfl.ch |

Acyl Triazenes and their Unique Structural Features

Acyl triazenes can be substituted at either the N1 or N3 position, with 1-acyl triazenes being a more recent area of study compared to their 3-acyl counterparts. acs.orglookchem.com

Synthesis: 1-Acyl triazenes can be prepared from 1-alkynyl triazenes through several methods, including acid-catalyzed hydration, gold/iodine-catalyzed oxidation, or oxyhalogenation. acs.orglookchem.comnih.gov

Unique Structural Features: The placement of the acyl group at the N1 position has a profound effect on the electronic and physical properties of the triazene moiety. epfl.chacs.org

Bond Length: Crystallographic analyses have revealed that 1-acyl triazenes possess an "extremely short" N2–N3 bond length compared to other triazenes. acs.orglookchem.com

Rotational Barrier: Correspondingly, the energy barrier for rotation around this shortened N2–N3 bond is significantly higher. epfl.chacs.orglookchem.com

Stability and Reactivity: These compounds are thermally robust, show only moderate sensitivity to hydrolysis, and are compatible with basic and oxidative conditions. acs.orgnih.gov When exposed to acidic conditions, they function as acylating agents. acs.orglookchem.comnih.gov

| Feature | Description | Consequence | Reference |

| Synthesis | Prepared from 1-alkynyl triazenes via oxidation or hydration. | Provides access to a previously less-studied class of triazenes. | acs.orgnih.gov |

| N2–N3 Bond | Extremely short bond length observed in crystallographic studies. | Higher energy barrier for rotation around the bond. | acs.orglookchem.com |

| Stability | Thermally robust; compatible with bases and oxidants. | Allows for subsequent chemical transformations on other parts of the molecule. | acs.orgnih.gov |

| Reactivity | Act as acylating agents under acidic conditions. | Acid-induced cleavage of the N2–N3 bond releases a reactive acylating species. | acs.orglookchem.com |

Triazene 2-Oxides and their Substituted Forms

Triazene 2-oxides, also known as triazene N-oxides, are derivatives where an oxygen atom is attached to the N2 nitrogen of the triazene chain. These compounds can be substituted at various positions, leading to a range of analogues.

Synthesis and Structure: Substituted triazene 2-oxides can be synthesized through methods such as the alkylation of triazene oxide sodium salts with reagents like 1-chloromethoxy-3,3-dimethyl-1-triazene 2-oxide. researchgate.net Spectrophotometric studies have been used to determine the dissociation quotients (pKa values) of these compounds, revealing they are very weak acids. scirj.org Their acidic character is suppressed, which may be due to the existence of an intramolecular hydrogen-bonded structure. scirj.org The nature of the substituents at the N1 and N3 positions significantly influences their pKa values. scirj.org A variety of substituted forms have been created, including those bearing azide (B81097), phenylalkyl, and silyl (B83357) ether functional groups. nih.gov

| Derivative Type | Synthesis Highlight | Key Structural/Chemical Property | Reference |

| Methylene-bis(1-oxy-3,3-dialkyl-1-triazene 2-oxides) | Reaction of triazene oxide salts with 1-chloromethoxy-1-triazene 2-oxides. | Investigated as potential nitric oxide (NO) donors. | researchgate.net |

| N3-Aryl-N1-alkyl-triazene-N1-oxides | Prepared by methods from Kumar et al. | Exhibit distinct color changes in acid vs. alkaline media, allowing for spectrophotometric analysis. | scirj.org |

| Functionalized Triazine 1-Oxides | Reduction of parent compounds. | Functional groups such as azide, OTBS, and alkyl groups are tolerated. | nih.gov |

Imidazole- and Pyrazole-Containing Triazenes (e.g., 4-(3,3-Dimethyl-1-triazeno)imidazole-5-carboxamide, Dacarbazine)

The incorporation of nitrogen-containing heterocycles like imidazole and pyrazole (B372694) into the triazene structure has led to compounds of significant interest, most notably in medicinal chemistry.

Dacarbazine (An Imidazole Derivative): Dacarbazine is a well-known antineoplastic agent chemically defined as 5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide. wikipedia.orgmdpi.comnih.govnist.gov It is structurally related to purines and consists of a 3,3-dimethyltriaz-1-ene moiety attached to the C5 position of an imidazole-4-carboxamide ring. mdpi.comnih.govebi.ac.uk X-ray crystal structure studies show that dacarbazine can exist in two tautomeric forms involving the imidazole ring. nih.govwho.int Its synthesis is achieved by treating 5-aminoimidazole-4-carboxamide (B1664886) with nitrous acid to form a diazo intermediate, which then reacts with dimethylamine. wikipedia.orggpatindia.com

Pyrazole Analogues: Direct structural analogues of dacarbazine have been synthesized where the imidazole ring is replaced by a pyrazole ring. An example is 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide (DTPC). lookchem.comnih.gov The synthesis of these pyrazole derivatives can be accomplished by reacting silylated 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide with various electrophiles. lookchem.comnih.gov Other research has focused on using pyrazolyltriazenes, such as 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, as precursors for more complex fused heterocyclic systems like pyrazolo[3,4-d] wikipedia.orgCurrent time information in Bangalore, IN.nih.govtriazines. nih.gov

| Compound | Heterocycle | Chemical Name | Synthesis Note |

| Dacarbazine | Imidazole | 5-(3,3-Dimethyl-1-triazenyl)imidazole-4-carboxamide. wikipedia.orgnist.gov | Synthesized from 5-aminoimidazole-4-carboxamide and dimethylamine. wikipedia.orggpatindia.com |

| DTPC | Pyrazole | 3-(3,3-Dimethyl-1-triazeno)pyrazole-4-carboxamide. lookchem.comnih.gov | Synthesized and tested as an analogue of Dacarbazine. lookchem.comnih.gov |

| Pyrazolyltriazene Precursor | Pyrazole | 3-(3,3-Diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile. nih.gov | Used as a protected diazonium species for further cyclization reactions. nih.gov |

Sulfonamide Derivatives Containing the this compound Moiety

The combination of a sulfonamide group with a triazene moiety represents a specific area of chemical synthesis. While the literature contains numerous examples of sulfonamides linked to triazine rings, derivatives containing the acyclic this compound chain are less common. researchgate.netmdpi.com One relevant area of research has been the synthesis of sulfa drug-based hydroxytriazenes, which brings the sulfonamide functionality into proximity with a triazene-like structure. jetir.org These studies explore linking known pharmacophores to create novel chemical entities. jetir.org

| Derivative Class | Structural Concept | Research Focus | Reference |

| Sulfa Drug-Based Hydroxytriazenes | Covalent linking of a sulfa drug (containing a sulfonamide) to a hydroxytriazene. | Design and synthesis of novel derivatives for biological evaluation. | jetir.org |